

Application Notes and Protocols for Adenosine 5'-triphosphate (ATP) Dipotassium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATP dipotassium**

Cat. No.: **B11933326**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency.^[1] Beyond its role in metabolism, extracellular ATP is a critical signaling molecule in a process known as purinergic signaling.^[2] It mediates a wide array of physiological and pathological processes by activating cell surface purinergic P2 receptors.^[3] ^[4] This document provides a detailed standard operating procedure (SOP) for the safe handling, weighing, and preparation of **ATP dipotassium** salt powder, a common form of ATP used in research.

2. Physicochemical and Safety Data

Proper handling and storage are crucial for maintaining the integrity of **ATP dipotassium** salt and ensuring user safety. The following table summarizes key quantitative data for **ATP dipotassium** salt hydrate.

Property	Value	Reference
Molecular Formula	$C_{10}H_{14}K_2N_5O_{13}P_3 \cdot xH_2O$	
Molecular Weight (Anhydrous)	583.36 g/mol	
Appearance	White to off-white powder	
Solubility in Water	50 mg/mL	[5]
Storage Temperature	-20°C	
Purity (HPLC)	≥92%	

Safety Information:

ATP dipotassium salt is classified as a hazardous substance. Users should familiarize themselves with the following hazard and precautionary statements.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and gloves are required.

3. Experimental Protocols

3.1. Standard Operating Procedure for Handling and Weighing **ATP Dipotassium** Salt Powder

This protocol outlines the necessary steps for safely handling and accurately weighing **ATP dipotassium** salt powder to minimize exposure and maintain sample integrity.

Materials:

- **ATP dipotassium** salt powder
- Analytical balance
- Weighing paper or boat
- Spatula
- Appropriate personal protective equipment (PPE): lab coat, gloves, safety goggles, N95 dust mask.
- Fume hood or ventilated enclosure

Procedure:

- Preparation: Before handling the powder, ensure you are wearing the appropriate PPE. Prepare the workspace by cleaning the analytical balance and the surrounding area.
- Equilibration: Allow the container of **ATP dipotassium** salt to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.
[6]
- Weighing: Perform all weighing operations within a fume hood or a ventilated enclosure to avoid inhalation of the powder.
- Place a clean weighing paper or boat on the analytical balance and tare the balance.
- Carefully use a clean spatula to transfer the desired amount of **ATP dipotassium** salt powder onto the weighing paper/boat. Avoid creating dust.
- Record the final weight.
- Post-Weighing: Tightly seal the **ATP dipotassium** salt container immediately after use.
- Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials according to your institution's guidelines.

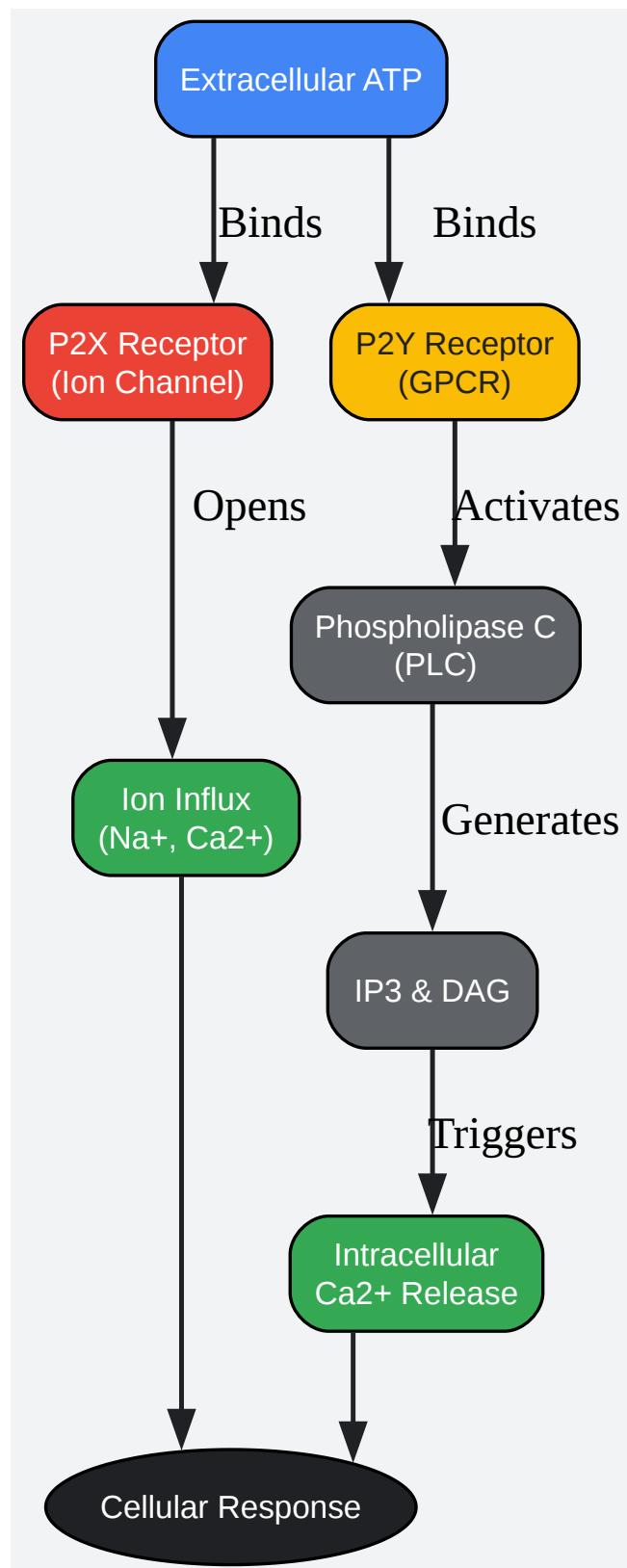
3.2. Protocol for Preparation of a 100 mM ATP Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of **ATP dipotassium** salt.

Materials:

- Weighed **ATP dipotassium** salt powder
- Nuclease-free water
- Sterile, conical tubes (e.g., 15 mL or 50 mL)
- Vortex mixer
- pH meter
- 0.1 M HCl and 0.1 M NaOH for pH adjustment
- Sterile syringe filter (0.22 μ m pore size)
- Sterile microcentrifuge tubes for aliquots

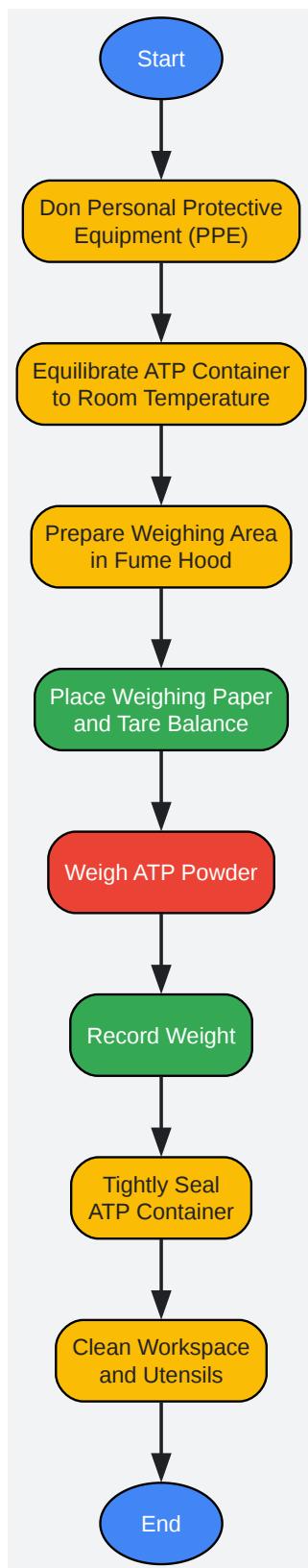
Procedure:


- Calculation: Calculate the mass of **ATP dipotassium** salt needed to prepare the desired volume of a 100 mM solution. (Note: Use the molecular weight provided on the product's certificate of analysis, accounting for any water of hydration).
- Dissolution: Add the weighed **ATP dipotassium** salt to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 80% of the final volume) and vortex until the powder is completely dissolved. ATP is soluble in water up to 50 mg/mL, yielding a clear, colorless solution.[5][7][8]
- pH Adjustment: The initial pH of the solution will be mildly acidic (around 3.5).[7][8] It is crucial to adjust the pH to a neutral range (typically 7.0-7.5) for most biological applications. Use a calibrated pH meter and add 0.1 M NaOH dropwise while gently stirring to raise the pH. Be careful not to overshoot the target pH. If necessary, use 0.1 M HCl to adjust back.

- Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume.
- Sterilization: Sterilize the ATP solution by passing it through a 0.22 μm syringe filter into a sterile container.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Aqueous solutions of ATP are stable for months when frozen.^[5] Avoid repeated freeze-thaw cycles.

4. Visualization of Pathways and Workflows

4.1. ATP Signaling Pathway


Extracellular ATP acts as a signaling molecule by binding to P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic, G-protein coupled) receptors.^[2] Activation of these receptors can trigger a variety of downstream signaling cascades, influencing processes such as neurotransmission, inflammation, and muscle contraction.^{[1][2]}
^[3]

[Click to download full resolution via product page](#)

Caption: ATP signaling via P2X and P2Y receptors.

4.2. Experimental Workflow for ATP Handling and Weighing

The following diagram illustrates the logical flow of the standard operating procedure for handling and weighing **ATP dipotassium** salt powder.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Adenosine 5'-triphosphate (ATP) Dipotassium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11933326#standard-operating-procedure-for-handling-and-weighing-atp-dipotassium-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com